6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 6th position, a 4-chlorophenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring
Preparation Methods
The synthesis of 6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide. In this case, the reaction between 6-bromoquinoline-4-carboxylic acid and 4-chlorostyrene in the presence of a palladium catalyst and a base such as potassium carbonate can yield the desired product .
Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and specific solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.
Scientific Research Applications
6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Material Science: The compound can be used as a building block in the synthesis of organic semiconductors and other advanced materials due to its conjugated system and functional groups.
Biological Research: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound may inhibit specific enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid can be compared with other similar compounds, such as:
6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid: This compound has an ethyl group instead of a chlorine atom at the 4th position of the phenyl ring, which may alter its biological activity and chemical properties.
6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid:
6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid: Similar to the previous compound, but with the pyridine ring attached at a different position, leading to variations in its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C18H11BrClNO2 |
---|---|
Molecular Weight |
388.6 g/mol |
IUPAC Name |
6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H11BrClNO2/c19-12-4-8-17-15(9-12)16(18(22)23)10-14(21-17)7-3-11-1-5-13(20)6-2-11/h1-10H,(H,22,23) |
InChI Key |
KLGMKIOVWBDWPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.